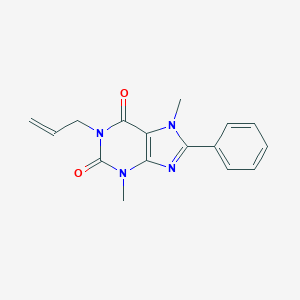

1-Allyl-3,7-dimethyl-8-phenylxanthine

Description

Nomenclature and Chemical Identification

The precise identification of a chemical compound is fundamental to scientific research, ensuring clarity and reproducibility. 1-Allyl-3,7-dimethyl-8-phenylxanthine is identified by a systematic IUPAC name and a variety of synonyms and database identifiers.

Synonyms and Identifiers:In scientific literature and chemical databases, this compound is also known by several other names and codes.srdpharma.comA common synonym is 3,7-Dihydro-3,7-dimethyl-8-phenyl-1-(2-propen-1-yl)-1H-purine-2,6-dione.srdpharma.comThese identifiers are crucial for tracking the compound across different studies and datasets.

| Identifier Type | Identifier | Source |

|---|---|---|

| CAS Number | 149981-23-7 | srdpharma.comscbt.compharmaffiliates.com |

| ChEMBL ID | CHEMBL66610 | N/A |

| DrugBank ID | DB04303 | N/A |

| PubChem CID | 1365 | nih.gov |

| Molecular Formula | C16H16N4O2 | scbt.compharmaffiliates.combiosynth.com |

| Molecular Weight | 296.32 g/mol | scbt.combiosynth.com |

General Classification and Relevance within Xanthine (B1682287) Derivatives

This compound belongs to the xanthine class of organic compounds. drugbank.com Xanthines are purine (B94841) derivatives and form the basis for many biologically active compounds. nih.govwikipedia.orgdrugbank.com The core structure is a purine base with two ketone groups. drugbank.com

Well-known natural xanthine derivatives include caffeine (B1668208), theophylline (B1681296), and theobromine (B1682246), which are recognized for their stimulant and bronchodilator effects. nih.gov These compounds are found in common products like coffee, tea, and chocolate. nih.gov Like these familiar compounds, this compound is a synthetic derivative, meaning it is created in a laboratory. Its structure is distinguished from classical xanthines by the presence of an allyl group at the N1 position and a phenyl group at the C8 position, in addition to the methyl groups at N3 and N7.

The relevance of this compound stems from its specific interactions with biological targets, which differ from the broader activity of naturally occurring xanthines. This specificity makes it a valuable subject of study for understanding complex biological systems.

Historical Context of Xanthine Research and this compound's Emergence

The study of xanthines began in the early 19th century with the isolation and characterization of important plant alkaloids such as xanthine itself (1817) and caffeine (1820). nih.gov These naturally occurring compounds were recognized for their medicinal properties and have been used for various purposes, including as diuretics and bronchodilators. nih.gov

Throughout the 20th century, research focused on understanding the mechanisms of action of these compounds, leading to the discovery of their effects on phosphodiesterase enzymes and adenosine (B11128) receptors. nih.govwikipedia.org This knowledge spurred the development of synthetic xanthine derivatives with more specific and potent activities. The goal was to create new molecules that could selectively target certain biological pathways, potentially leading to more effective therapeutic agents with fewer side effects.

The emergence of compounds like this compound is a direct result of this ongoing research. By systematically modifying the basic xanthine structure—in this case, by adding allyl and phenyl groups—scientists can fine-tune the molecule's properties. The synthesis of this and similar compounds is part of a broader effort to develop selective antagonists for adenosine receptors, which are involved in numerous physiological processes. nih.govnih.gov

Significance of this compound as a Research Tool

The primary significance of this compound in the scientific field is its function as a selective adenosine A1 receptor antagonist. srdpharma.comscbt.comusbio.net Adenosine receptors are a class of purinergic receptors found throughout the body and are involved in regulating a wide array of physiological functions. By acting as an antagonist, this compound blocks the action of adenosine at the A1 subtype of these receptors.

This selectivity makes this compound a valuable tool in pharmacological research. Scientists use it to investigate the specific roles of the adenosine A1 receptor in various cellular and physiological processes. For example, it can be used in laboratory studies to block the intracellular calcium elevation that is typically induced by A1 receptor agonists. This allows researchers to isolate and study the downstream effects of A1 receptor signaling. Its use as a reference compound in studies involving xanthine derivatives and their chemical properties is also a key application in chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,7-dimethyl-8-phenyl-1-prop-2-enylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2/c1-4-10-20-15(21)12-14(19(3)16(20)22)17-13(18(12)2)11-8-6-5-7-9-11/h4-9H,1,10H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKISSNPEWQAXRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(N=C1C3=CC=CC=C3)N(C(=O)N(C2=O)CC=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20407835 | |

| Record name | 1-ALLYL-3,7-DIMETHYL-8-PHENYLXANTHINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149981-23-7 | |

| Record name | 1-ALLYL-3,7-DIMETHYL-8-PHENYLXANTHINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Synthetic Routes to 1-Allyl-3,7-dimethyl-8-phenylxanthine

The creation of this compound is not a single-step process but rather a multi-stage synthesis that combines the introduction of distinct functional groups at specific positions on the xanthine (B1682287) core. The primary pathway involves the initial formation of an 8-phenylxanthine (B3062520) derivative, followed by the selective alkylation to introduce the allyl group at the N1 position.

The introduction of the 1-allyl group is a critical step, typically achieved through the N-alkylation of a suitable xanthine precursor. This reaction specifically targets the nitrogen at position 1 of the purine (B94841) ring system.

The most common precursor for the introduction of the 1-allyl group is 3,7-dimethylxanthine, also known as theobromine (B1682246). drugbank.comgoogle.com Theobromine provides the foundational 3,7-dimethylxanthine structure, leaving the N1 position available for substitution. The alkylation reaction involves treating theobromine with an allyl-containing electrophile. drugbank.com

Allyl bromide is the standard reagent used to donate the allyl group in this synthesis. chemicalbook.com The reaction is performed under alkaline conditions, which facilitate the deprotonation of the N1 nitrogen, making it a more potent nucleophile. A patented process highlights a method for producing 1-allyl-3,7-dimethylxanthine (B15131428) by reacting an alkali compound of 3,7-dimethylxanthine with allyl bromide at temperatures below 100°C without the need for applied pressure. chemicalbook.com This represented an improvement over earlier methods that required harsher conditions, such as using the more reactive allyl iodide under pressure. chemicalbook.com

The efficiency and yield of the N1-allylation are highly dependent on the reaction conditions. Various solvent systems, bases, and temperature profiles have been explored to optimize the synthesis.

For instance, one method involves mixing 3,7-dimethylxanthine with absolute alcohol, followed by the addition of an aqueous solution of caustic potash (potassium hydroxide). chemicalbook.com The mixture is heated to boiling, and allyl bromide is added dropwise over several hours. chemicalbook.com Another approach utilizes sodium t-butanolate as the base in a N,N-dimethylformamide (DMF) solvent system, with the reaction proceeding at elevated temperatures. nih.gov The choice of a polar aprotic solvent like DMF is known to be effective for alkylation reactions. google.com Optimization aims to maximize the yield of the desired 1-allyl product while minimizing side reactions.

Table 1: Reaction Conditions for N1-Allylation of 3,7-Dimethylxanthine

| Starting Material | Reagent | Base | Solvent | Temperature | Duration | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 3,7-Dimethylxanthine | Allyl bromide | Aq. Caustic Potash | Absolute Alcohol | Boiling | 7-9 hours | Almost Theoretic | chemicalbook.com |

| 3,7-Dimethylxanthine | Allyl bromide | Aq. Caustic Potash | Water | 30-35 °C | 36 hours | - | chemicalbook.com |

| Theobromine | Allyl bromide | Sodium t-butanolate | N,N-Dimethylformamide | 150 °C | 12 hours | 95% | nih.gov |

The introduction of the phenyl group at the C8 position is not achieved by direct arylation of the pre-formed 1-allyl-3,7-dimethylxanthine. Instead, the 8-phenylxanthine core is typically constructed first from an acyclic precursor. The most common and versatile method is Traube's purine synthesis. nih.gov

This process starts with 5,6-diamino-1,3-dimethyluracil (B14760), which serves as the key intermediate. nih.gov This uracil (B121893) derivative is condensed with a benzaldehyde (B42025) derivative or a benzoic acid derivative. For example, reacting 5,6-diamino-1,3-dimethyluracil with a substituted aldehyde in a mixture of methanol (B129727) and acetic acid leads to the formation of a benzylidene intermediate (a Schiff base). nih.gov This intermediate then undergoes oxidative cyclization to form the imidazole (B134444) ring, yielding the 8-phenyl-1,3-dimethylxanthine structure. nih.gov

Once the 8-phenyl-3,7-dimethylxanthine core is synthesized (as theobromine is 3,7-dimethylxanthine, this would be 8-phenyltheobromine), the final step to obtain the target molecule, this compound, would be the N1-allylation as described in section 2.1.1. This sequential approach, building the core first and then performing the final alkylation, allows for precise control over the substitution pattern.

The synthesis of 8-substituted xanthines is a broad field, driven by the significant impact of the C8-substituent on the molecule's biological activity. biointerfaceresearch.comresearchgate.net A variety of synthetic routes have been developed to introduce diverse functional groups at this position.

A prevalent strategy involves using 1,3-dialkyl-5,6-diaminouracils as starting materials. nih.gov These can be reacted with:

Carboxylic Acids: Condensation with a carboxylic acid in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) forms an intermediate amide. nih.gov Subsequent treatment with a base such as sodium hydroxide (B78521) induces ring closure to afford the 8-substituted xanthine. nih.gov

Aldehydes: Direct reaction with aldehydes yields Schiff base intermediates, which are then cyclized under oxidative conditions. nih.govresearchgate.net Reagents like thionyl chloride or iron(III) chloride can be used for this cyclization step. researchgate.net

These methods allow for the introduction of a wide array of substituents at the C8 position, including various aryl, alkyl, and functionalized groups, leading to large libraries of compounds for pharmacological screening. biointerfaceresearch.com

Alkylation Reactions for 1-Allyl Group Introduction

Chemical Reactions and Derivatives of this compound

The chemical scaffold of this compound offers multiple sites for chemical modification, including the N1-allyl group, the fused heterocyclic xanthine core, and the C8-phenyl substituent. These sites allow for a variety of chemical transformations, enabling the synthesis of diverse derivatives for further study.

Hydrogenation of the Allyl Group

The allyl group at the N1 position is a reactive handle that can readily undergo addition reactions, most notably hydrogenation. This reaction converts the unsaturated allyl group into a saturated propyl group.

Reaction Mechanism and Product Catalytic hydrogenation is the standard method to achieve this transformation. The reaction involves treating this compound with hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts for this purpose include palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni). youtube.com The reaction proceeds via syn-addition, where both hydrogen atoms add to the same face of the alkene double bond. youtube.com This process saturates the allyl group's double bond, yielding 1-propyl-3,7-dimethyl-8-phenylxanthine . This transformation is generally efficient and high-yielding, providing a straightforward method to explore the impact of a saturated versus an unsaturated N1-substituent on the molecule's biological activity.

Potential for Oxidation, Reduction, and Substitution Reactions at Xanthine Core and Substituents

The this compound molecule possesses several functional groups that are susceptible to a range of chemical reactions, including oxidation, reduction, and substitution. While the xanthine core itself is relatively stable, the substituents offer avenues for chemical modification. For instance, related xanthine derivatives are known to undergo oxidation to form corresponding new derivatives and can be modified through reduction reactions affecting the functional groups attached to the core.

Oxidation: The electron-rich double bond of the N1-allyl group is a prime site for oxidation. Reagents such as peroxy acids (e.g., m-CPBA) could convert it into an epoxide, while stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) under controlled conditions could lead to diol formation. The C8-phenyl ring could undergo reactions like nitration under harsh conditions, though this might also affect other parts of the molecule.

Reduction: The primary site for reduction is the N1-allyl group, which, as discussed, can be hydrogenated to a propyl group. youtube.com Other reducible functionalities are not prominent in the parent molecule.

Substitution: The molecule offers two main sites for substitution reactions.

Allylic Substitution: The N1-allyl group can undergo nucleophilic substitution. Allylic halides are excellent substrates for such reactions, which can proceed via Sₙ1 or Sₙ2 mechanisms. youtube.com This reactivity allows for the introduction of a wide variety of functional groups by displacing a leaving group at the allylic position, though this would require prior functionalization of the allyl group. acs.org

Aromatic Substitution: The C8-phenyl ring is amenable to electrophilic aromatic substitution. This allows for the introduction of various substituents onto the phenyl ring, a strategy widely used in developing xanthine-based adenosine (B11128) receptor antagonists. nih.govnih.gov Common modifications include nitration, halogenation, and acylation, particularly at the para-position, which has been identified as a key site for functionalization without loss of biological activity. nih.gov

The following table summarizes potential chemical transformations for this compound.

| Reaction Type | Target Site | Potential Reagents | Expected Product Type |

|---|---|---|---|

| Hydrogenation | N1-Allyl Group | H₂, Pd/C or Pt | N1-Propyl Derivative |

| Epoxidation | N1-Allyl Group | m-CPBA | N1-Glycidyl Derivative |

| Dihydroxylation | N1-Allyl Group | OsO₄ or cold, dilute KMnO₄ | N1-(2,3-Dihydroxypropyl) Derivative |

| Electrophilic Substitution | C8-Phenyl Ring | HNO₃/H₂SO₄ (Nitration); Br₂/FeBr₃ (Bromination) | Substituted C8-Phenyl Derivative (e.g., nitro, bromo) |

| Nucleophilic Substitution | N1-Allyl Group (requires prior functionalization) | Various Nucleophiles (e.g., -N₃, -CN, -OR) | Functionalized N1-Allyl Derivative |

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

Derivatization of the this compound scaffold is a key strategy in medicinal chemistry, particularly for developing potent and selective antagonists for adenosine receptors. nih.gov Structure-activity relationship (SAR) studies explore how specific chemical modifications at different positions on the xanthine molecule influence its biological activity.

Key positions for derivatization include:

N1 and N3 Positions: The size and nature of the alkyl groups at the N1 and N3 positions are crucial for affinity. For example, in many 8-phenylxanthine series, increasing the size of these substituents from methyl to propyl often enhances affinity for A₁ adenosine receptors. nih.gov

N7 Position: Substitution at the N7 position generally leads to a decrease in adenosine receptor antagonism. semanticscholar.org

C8-Phenyl Ring: The 8-phenyl ring is a critical site for modification to enhance potency and selectivity. semanticscholar.org Introducing substituents, especially at the para-position, can dramatically alter the compound's pharmacological profile. nih.gov For instance, attaching a carboxymethyloxy group at the para-position of the phenyl ring has been used to create derivatives, and subsequent formation of anilides (amides with aniline) from this carboxylic acid can produce highly potent and selective antagonists for the human A₂B adenosine receptor. nih.govnih.gov Electron-withdrawing groups on these anilides, such as cyano or nitro groups, were found to be particularly effective. nih.gov Furthermore, adding polar groups like carboxylic acids or sulfonamides can improve water solubility, a desirable property for drug candidates. nih.govnih.gov

The following interactive table summarizes key SAR findings for 8-phenylxanthine derivatives, illustrating the effects of various substitutions on adenosine receptor affinity.

| Position Modified | Structural Change | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| N1 / N3 | Change from 1,3-dimethyl to 1,3-dipropyl | Significantly increases affinity at A₁ receptors. | nih.gov |

| N7 | Addition of a substituent (e.g., methyl) | Generally decreases affinity for adenosine receptors. | semanticscholar.org |

| C8-Phenyl (para) | Addition of a carboxylic acid congener (e.g., -O-CH₂-COOH) | Serves as a handle for further derivatization; maintains high affinity. | nih.govnih.gov |

| C8-Phenyl (para) | Conversion of carboxylic acid to anilide with electron-withdrawing groups (-CN, -NO₂) | Yields highly potent and selective A₂B receptor antagonists (Kᵢ values in low nM range). | nih.gov |

| C8-Phenyl (para) | Addition of a sulfonamide group | Dramatically increases aqueous solubility while maintaining high potency. | nih.gov |

| C8-Phenyl | Substitution at ortho positions | Has a stronger impact on A₁ receptor potency than para substitution. | nih.gov |

Pharmacological Profile and Mechanism of Action

Primary Receptor Target: Adenosine (B11128) A₁ Receptor Antagonismahajournals.orgnih.govscbt.com

The principal pharmacological activity of 1-Allyl-3,7-dimethyl-8-phenylxanthine is its function as an antagonist at the adenosine A₁ receptor. ahajournals.orgnih.govscbt.com As a member of the xanthine (B1682287) chemical class, which also includes naturally occurring compounds like caffeine (B1668208) and theophylline (B1681296), it participates in the modulation of the adenosine signaling system. The specific structural modifications of an allyl group at the N1 position, two methyl groups at the N3 and N7 positions, and a phenyl group at the 8-position confer its activity at adenosine receptors.

Activation of the adenosine A₁ receptor, a G-protein-coupled receptor (GPCR), by its endogenous ligand adenosine typically initiates a cascade of intracellular events. One of the key outcomes is the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. Furthermore, A₁ receptor activation is linked to the stimulation of phospholipase C and the subsequent mobilization of intracellular calcium. nih.gov

Stimulation of adenosine A₁ receptors on various cell types, including smooth muscle cells, leads to a rapid, transient increase in cytosolic calcium concentrations ([Ca²⁺]i). nih.gov This process is mediated by pertussis toxin-sensitive G proteins and involves inositol (B14025) trisphosphate (IP₃) signaling to mobilize calcium from intracellular stores like the sarcoplasmic reticulum. nih.gov

As an A₁ receptor antagonist, this compound is expected to exert its effect by competitively binding to the A₁ receptor, thereby preventing adenosine or A₁-selective agonists from activating it. This blockade would consequently inhibit the downstream signaling pathway, including the mobilization of intracellular calcium stores that is normally induced by A₁ receptor stimulation. nih.gov This antagonistic action prevents the physiological effects associated with A₁ receptor activation in target tissues.

While this compound is identified as an adenosine A₁ receptor antagonist, detailed quantitative data regarding its binding affinity (Ki) and its selectivity profile against other adenosine receptor subtypes (A₂A, A₂B, and A₃) are not extensively reported in the available scientific literature. Therefore, a precise measure of its preference for the A₁ receptor over other subtypes cannot be definitively stated.

Mechanism of Adenosine A₁ Receptor Inhibition

Comparison with Other Xanthine Derivatives and Adenosine Receptor Ligands

The pharmacological profile of this compound can be better understood by comparing it to other well-characterized xanthine derivatives and adenosine receptor ligands.

1-Allyl-3,7-dimethyl-8-sulfophenylxanthine: Structurally very similar to the primary compound, this analogue differs by the addition of a sulfonate group to the 8-phenyl ring. This modification significantly alters its pharmacological profile, rendering it a weak, water-soluble adenosine A₂ receptor antagonist. usbio.netscbt.comlgcstandards.com

8-Cyclopentyl-1,3-dipropylxanthine (DPCPX): A widely used research tool, DPCPX is a potent and highly selective A₁ adenosine receptor antagonist. It features a cyclopentyl group at the 8-position and two propyl groups at the N1 and N3 positions. Its high affinity and selectivity make it a benchmark compound for studying A₁ receptor function.

Caffeine (1,3,7-trimethylxanthine): The most well-known xanthine, caffeine is a non-selective adenosine receptor antagonist, acting on A₁, A₂A, A₂B, and A₃ receptors with micromolar affinities. avma.org Its stimulant effects are primarily attributed to the blockade of A₁ and A₂A receptors in the central nervous system.

| Compound | Primary Target(s) | A₁ Affinity (Ki) | A₂A Affinity (Ki) | A₂B Affinity (Ki) | A₃ Affinity (Ki) | Selectivity Notes |

| This compound | A₁ Antagonist scbt.com | Not Reported | Not Reported | Not Reported | Not Reported | Selectivity profile not quantitatively described. |

| 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine | Weak A₂ Antagonist usbio.net | Not Reported | Not Reported | Not Reported | Not Reported | Characterized as a weak antagonist at A₂ receptors. |

| 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) | A₁ Antagonist | ~0.45 - 3.9 nM | ~330 - 130 nM | ~50 nM | ~4000 nM | Highly selective for the A₁ receptor. |

| Caffeine | Non-selective Antagonist | ~7,000 nM | ~16,000 nM | Lower Affinity | Weak Antagonist | Non-selective, with modest preference for A₂A over A₁ receptors in some species. ahajournals.orgavma.org |

*Note: Caffeine Ki values are from equine forebrain tissues and are presented for comparative purposes. avma.org Absolute values may differ in other species, but the general non-selective profile is consistent.

Potential Enzyme Inhibition

While the primary established pharmacological action of this compound is its antagonism of the A1 adenosine receptor, its structural classification as a xanthine derivative suggests a potential for enzyme inhibition. Xanthine and its derivatives, such as caffeine and theophylline, are known to act as inhibitors of cyclic nucleotide phosphodiesterases (PDEs). nih.govnih.gov These enzymes are responsible for the degradation of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov Inhibition of PDEs leads to an increase in the intracellular concentrations of these second messengers, which can result in various physiological effects, including smooth muscle relaxation and anti-inflammatory responses. nih.gov

Research into the structure-activity relationships of xanthine derivatives has shown that substitutions at various positions on the xanthine nucleus can significantly influence their potency and selectivity as PDE inhibitors. nih.govresearchgate.net Specifically, the nature of the substituent at the C8 position has been shown to be a key determinant of inhibitory activity against different PDE isoforms. nih.gov Studies on 8-aryl xanthine derivatives have indicated their potential as potent inhibitors of PDE5. nih.gov Furthermore, investigations into a range of 8-phenyl- and 8-cycloalkyl-1,3-dialkylxanthines have demonstrated that while their primary activity is often as adenosine receptor antagonists, some of these compounds can also inhibit PDE IV activity with considerable potency. nih.gov

However, a review of the current scientific literature reveals a lack of specific studies that have directly investigated and quantified the inhibitory activity of this compound against specific phosphodiesterase isoforms or other enzymes. Consequently, no concrete data, such as IC50 or Ki values, are available to populate a detailed data table on its enzyme inhibition profile. The potential for this compound to act as an enzyme inhibitor is therefore inferred from the known activities of structurally related xanthine derivatives rather than from direct experimental evidence. Further research is required to elucidate the specific enzyme inhibitory properties of this compound and to determine its selectivity profile across the various PDE families.

Structure Activity Relationships Sar

Impact of Substitutions on Adenosine (B11128) Receptor Affinity and Selectivity

The affinity and selectivity of xanthine (B1682287) derivatives for adenosine receptors are significantly influenced by the nature and position of substituents on the xanthine core. researchgate.netpnas.org For 1-Allyl-3,7-dimethyl-8-phenylxanthine, each substituent—the 1-allyl group, the methyl groups at positions 3 and 7, and the 8-phenyl group—plays a distinct role in its interaction with these receptors.

Role of the 1-Allyl Group

Substitution at the N1-position of the xanthine heterocycle is paramount for high affinity at both A1 and A2A adenosine receptors. researchgate.net Small substituents like methyl, allyl, and propargyl at this position are particularly favorable for binding to the A1 adenosine receptor. researchgate.net The presence of an allyl group, as seen in this compound, is therefore a key contributor to its A1 receptor antagonist activity. scbt.com While larger substituents such as benzyl (B1604629) and butyl can also increase A1 affinity, the propyl group (similar in size to allyl) enhances affinity for both A1 and A2A receptors, with a preference for the A1 subtype. researchgate.net

Significance of Methyl Groups at 3 and 7 Positions

Substitutions at the N3 and N7 positions of the xanthine ring also modulate receptor affinity and selectivity. While substitution at the N3-position is not an absolute requirement for high adenosine receptor affinity, the introduction of a methyl group at this position, as in theophylline (B1681296) (1,3-dimethylxanthine), can increase affinity for both A1 and A2A receptors, with a more pronounced effect on A1 activity. researchgate.net

The N7-position substituent significantly influences selectivity. A methyl group at the 7-position, as in this compound, generally leads to a substantial decrease in A1 affinity, thereby increasing the selectivity for A2A or A2B receptors. nih.govnih.gov For instance, 7-methyl analogues of 8-styrylxanthines are about ten times more selective for A2 versus A1 receptors compared to their 7-H counterparts. nih.gov However, it's important to note that 7-monosubstituted xanthines can still be potent A1 adenosine receptor antagonists. researchgate.net

Influence of the 8-Phenyl Group and its Substituents

The introduction of an 8-phenyl group markedly increases the activity of many xanthine derivatives at adenosine receptors. nih.govnih.gov This enhancement is particularly significant for A1 receptor affinity, often by at least an order of magnitude. nih.gov For example, adding an 8-phenyl group to theophylline dramatically increases its potency. nih.gov

The substitution pattern on this 8-phenyl ring further refines the compound's affinity and selectivity. researchgate.net The A2A receptor can tolerate bulkier substituents on the 8-phenyl ring than the A1 receptor. researchgate.net Certain para substitutions on the 8-phenyl ring can augment the potency of 1,3-dipropylxanthine (B15781) derivatives. pnas.org For instance, a p-carboxy or p-sulfo group, often added to increase water solubility, generally decreases activity and A1 selectivity. nih.gov However, some 8-p-sulfophenyl derivatives of theophylline and 1,3-dipropylxanthine retain selectivity for A1 receptors. nih.gov In contrast, 8-p-sulfophenyl derivatives of caffeine (B1668208) and other xanthines can show some selectivity for A2A receptors. nih.gov

The position of substituents on the 8-phenyl ring also plays a critical role. For example, in a series of 8-(substituted-phenyl)xanthines, an isovanilloid derivative with a specific substitution pattern displayed high affinity and selectivity for the A2A receptor subtype. researchgate.net

Analysis of Species Differences in Receptor Affinity

Significant species-dependent differences exist in the affinity of xanthine-based antagonists for adenosine A1 receptors. nih.govnih.gov Generally, the affinity of many xanthine antagonists is higher in rat cortical membranes compared to human or guinea-pig membranes. nih.gov For instance, some 8-phenylxanthine (B3062520) derivatives can be significantly more potent at A1 receptors in calf brain than in rat or guinea pig brain. nih.gov These differences suggest that the recognition sites for antagonists on the A1 adenosine receptor are not identical across different mammalian species. nih.gov While the rank order of potency for a series of xanthines may be independent of the species, the absolute affinity values can vary considerably. nih.gov

Quantitative Structure-Activity Relationships (QSAR) Studies

Molecular Docking and Binding Site Analysis

Molecular docking studies provide insights into the putative binding modes of xanthine derivatives within the active site of adenosine receptors. For instance, docking studies on 7-substituted 8-m/p-chloropropoxyphenylxanthine analogues with the A2A adenosine receptor have highlighted the crucial structural components required for potent antagonistic activity. nih.gov These in silico analyses help to explain the observed structure-activity relationships at a molecular level.

The binding of antagonists like xanthines to adenosine receptors is generally competitive with agonists. pnas.org The three-dimensional structure of caffeine, a related methylxanthine, is similar to that of adenosine, which allows it to bind to and block adenosine receptors. wikipedia.org Affinity labels, which are derivatives designed to bind covalently to the receptor, have been used to identify the binding subunit of the A1 adenosine receptor. For example, isothiocyanate derivatives of xanthine amine congener (XAC) have been shown to specifically label a protein of a particular molecular weight, and this labeling can be blocked by other A1-selective agonists and antagonists. nih.gov These studies are crucial for mapping the ligand-binding pocket and understanding the specific interactions that confer affinity and selectivity.

Interactive Data Table: Adenosine Receptor Affinity of Selected Xanthine Derivatives

| Compound | Substitution | Receptor Affinity (Ki, nM) | Selectivity | Reference |

| Theophylline | 1,3-Dimethyl | A1: 1600 | - | pnas.org |

| 1,3-Dipropyl-8-phenylxanthine | 1,3-Dipropyl, 8-Phenyl | A1: 0.12 | - | pnas.org |

| 8-(p-sulfophenyl)theophylline | 1,3-Dimethyl, 8-(p-sulfophenyl) | A1 selective | A1 > A2 | nih.gov |

| Isovanilloid derivative | 1,3-Dimethyl, 8-[4-methoxy-3-(2-morpholin-4-ylethoxy)phenyl] | A2A: 100 | A2A >> A1 | researchgate.net |

| 8-para-substituted xanthine | N7-propyl, 8-(p-chloropropoxyphenyl) | A2A: 750 | Moderate vs other ARs | nih.gov |

Biological Effects and Research Applications Excluding Dosage/administration

In Vitro Investigations

While 1-Allyl-3,7-dimethyl-8-phenylxanthine is classified as an A₁ adenosine (B11128) receptor antagonist, detailed binding affinity data from specific cell line studies are not widely available in publicly accessible literature. nih.govscbt.comsrdpharma.comusbio.net However, research on analogous xanthine (B1682287) derivatives provides a framework for understanding its potential activity. For instance, the substitution of an 8-phenyl group on the xanthine core is known to significantly enhance potency at both A₁ and A₂ adenosine receptors. nih.gov

A study on a closely related compound, 1-allyl-3-methyl-8-phenylxanthine, reported a Kᵢ value of 37 nM at the human A₂B adenosine receptor. nih.gov This highlights the nuanced effects of minor structural modifications on receptor affinity and selectivity. It is important to note that this finding pertains to a different methyl substitution pattern and a different adenosine receptor subtype, and thus, direct extrapolation to this compound's A₁ receptor affinity should be made with caution.

Table 1: Adenosine Receptor Binding Affinity of a Related Xanthine Derivative

| Compound | Receptor Subtype | Kᵢ (nM) |

| 1-allyl-3-methyl-8-phenylxanthine | Human A₂B | 37 nih.gov |

This table presents data for a structurally similar compound to provide context due to the limited availability of specific binding data for this compound.

Adenosine A₁ receptor activation is typically coupled to the inhibition of adenylyl cyclase and the modulation of various ion channels, which can indirectly influence intracellular calcium levels. Antagonists of the A₁ receptor would be expected to block these effects. However, specific studies detailing the direct impact of this compound on calcium signaling pathways in cell lines are not readily found in the reviewed literature. Research on other A₂B receptor antagonists has shown inhibition of N-ethylcarboxamidoadenosine (NECA)-stimulated calcium mobilization in HEK-A₂B cells, suggesting a potential area for future investigation with A₁-selective compounds like this compound. nih.gov

In Vivo Studies (excluding dosage/administration)

Detailed in vivo studies specifically investigating the effects of this compound are scarce in the available scientific literature. The following sections outline the expected areas of research based on its classification as an A₁ adenosine receptor antagonist.

Given its role as an A₁ antagonist, this compound would be a candidate for use in animal models to investigate the physiological processes modulated by A₁ receptors. These could include studies on renal function, lipolysis, and cardiac activity, where A₁ receptors are prominently expressed.

A₁ adenosine receptors play a crucial role in the cardiovascular system, where their activation can lead to negative chronotropic (decreased heart rate), dromotropic (decreased conduction velocity), and inotropic (decreased force of contraction) effects. An A₁ antagonist like this compound would be hypothesized to counter these effects. However, specific in vivo cardiovascular research utilizing this particular compound is not documented in the accessible literature.

In the central nervous system, A₁ adenosine receptors are abundant and their activation generally leads to inhibitory effects on neuronal activity. Antagonists of these receptors, such as caffeine (B1668208) and theophylline (B1681296), are well-known for their stimulant properties. Therefore, this compound could potentially be investigated in animal models for its effects on alertness, cognition, and locomotor activity. As with its cardiovascular effects, specific in vivo neurological studies on this compound are not currently available in the public domain.

Studies on G2 Checkpoint Inhibition

Information regarding studies on the G2 checkpoint inhibition by this compound is not available in the provided search results.

Applications as a Research Tool and Reference Standard

This compound is established in scientific research as a valuable tool, primarily due to its function as an A1 adenosine receptor antagonist. scbt.comusbio.netsrdpharma.com Sold for research purposes only, it serves as a specialized chemical probe for investigating the adenosine system. scbt.com Its utility is analogous to other xanthine derivatives, which are employed as reference standards in analytical chemistry for the study of adenosine receptor antagonists. The defined purity and specific antagonism for the A1 receptor subtype make it a reliable standard for qualifying and quantifying interactions at this receptor.

Use in Receptor Binding Assays

As a potent A1 adenosine receptor antagonist, this compound is a key reagent in receptor binding assays. scbt.comusbio.netsrdpharma.com In these experiments, researchers use the compound to compete with radiolabeled or fluorescent ligands that also bind to the A1 receptor. By measuring the concentration of this compound required to displace the labeled ligand, scientists can determine the binding affinity (Ki) of novel compounds. This process is crucial for characterizing new potential drugs and for mapping the binding sites of the A1 receptor. Its selectivity allows for the specific investigation of the A1 receptor even in tissues or cell cultures that may express multiple adenosine receptor subtypes.

Tool for Elucidating Physiological Roles of Adenosine Receptors

The compound's ability to selectively block the A1 adenosine receptor makes it an important tool for elucidating the physiological functions of this specific receptor. scbt.comusbio.netsrdpharma.com By administering this compound in experimental models, researchers can inhibit the A1 receptor's activity and observe the resulting biological effects. This antagonism helps to uncover the receptor's role in various physiological and pathological processes, such as neurotransmission and the modulation of vascular tone. The behavioral effects of xanthines are often linked to their ability to block A1 and A2a receptors; using a selective A1 antagonist like this compound allows for the specific roles of the A1 receptor pathway to be isolated and studied. nih.gov This approach is fundamental to neuroscience research, particularly in studies of conditions where adenosine signaling is implicated.

Future Directions and Therapeutic Potential Excluding Specific Indications, Dosage, or Administration

Exploring Novel Biological Activities

While 1-Allyl-3,7-dimethyl-8-phenylxanthine is well-characterized as an A1 adenosine (B11128) receptor antagonist, future research is anticipated to uncover a broader spectrum of biological effects. scbt.comusbio.net The exploration of novel activities is informed by studies on structurally related xanthine (B1682287) derivatives.

The precursor molecule, 1-Allyl-3,7-dimethylxanthine (B15131428) (also known as 1-Allyltheobromine), is currently under investigation for a variety of pharmacological effects, including central nervous system stimulation, vasodilation, and potential anti-inflammatory and anti-cancer properties. lookchem.com This suggests that the addition of the 8-phenyl group, as seen in the title compound, could modulate these activities, presenting new avenues for investigation.

Furthermore, a significant shift in potential applications for xanthine derivatives has been highlighted in recent patent literature. Compounds from the same chemical family, initially developed as adenosine receptor antagonists, are now being investigated as selective agonists for the nicotinic acid receptor HM74A. google.com This receptor is a target for therapies aimed at treating dyslipidemia, a condition involving abnormal lipid profiles. google.com Investigating whether this compound shares this off-target activity could open up entirely new, non-adenosinergic therapeutic possibilities.

Additionally, while the compound shows high selectivity for the A1 receptor, its activity at other adenosine receptor subtypes, such as the A2B receptor, warrants further exploration. The A2B receptor is increasingly recognized for its role in tumor growth, angiogenesis, and immunomodulation, making it a key target in oncology research. mdpi.com Future studies could assess the activity of this compound at the A2B receptor under various physiological and pathological conditions.

Advancements in Synthesis and Derivatization for Enhanced Selectivity

The therapeutic potential of xanthine derivatives is closely linked to the ability to fine-tune their receptor selectivity through chemical modification. The structure of this compound incorporates several features known to enhance receptor affinity, such as the 1-allyl and 8-phenyl groups. nih.gov Future advancements will likely focus on strategic derivatization of this scaffold to achieve even greater selectivity for specific adenosine receptor subtypes or to develop novel activities.

A highly effective strategy involves the modification of the 8-phenyl ring. Research has demonstrated that creating anilide derivatives from an 8-phenylxanthine (B3062520) core can lead to highly potent and selective antagonists for the human A2B adenosine receptor. nih.gov Specifically, the introduction of electron-withdrawing groups at the para-position of the anilide ring was shown to be a successful approach. nih.gov This provides a clear synthetic pathway for modifying this compound to shift its selectivity from A1 to A2B receptors.

Another established derivatization technique is the introduction of charged groups to alter both physical properties and biological targets. The synthesis of 1-Allyl-3,7-dimethyl-8-p-sulfophenylxanthine, by adding a sulfonate group to the phenyl ring, not only increases water solubility but also changes its pharmacological profile to that of a weak A2 adenosine receptor antagonist. nih.govusbio.net

Moreover, the allyl group at the N1 position serves as a reactive "handle" for a variety of chemical transformations. This allows for the creation of extensive libraries of new derivatives, which are essential for conducting detailed structure-activity relationship (SAR) studies and discovering compounds with optimized selectivity and potency. nih.gov

Investigation of Allosteric Modulation

A promising frontier in receptor pharmacology is the development of allosteric modulators. These compounds bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand (adenosine) binds. This mechanism allows for a more subtle "fine-tuning" of the receptor's response, which can offer significant therapeutic advantages over traditional orthosteric agonists and antagonists. frontiersin.org Research into allosteric modulators for adenosine receptors is an active and growing field, with enhancers identified for A1 and A3 receptors and negative allosteric modulators (NAMs) discovered for the A2A receptor. acs.orgnih.gov

Currently, this compound is classified as a competitive antagonist, indicating it acts at the orthosteric site. scbt.com There is no evidence to date suggesting it has been studied for allosteric properties. However, this represents a significant future opportunity. A logical next step in the development of this compound and its analogs would be to screen them for any allosteric modulation capabilities at adenosine receptors. The xanthine scaffold could also serve as a foundational structure for the rational design of novel allosteric modulators. The ability of allosteric modulators to exert their effects only in the presence of the endogenous agonist could lead to more targeted therapies with fewer side effects. frontiersin.org

Role in Preclinical Drug Development

In the landscape of preclinical research, this compound serves as a critical pharmacological tool. Its high selectivity for the A1 adenosine receptor makes it an invaluable probe for elucidating the receptor's role in various physiological and pathological processes. scbt.comusbio.net Selective antagonists like this are essential in preclinical models to confirm the mechanism of action of potential new drugs. For instance, a selective A1 antagonist was used in a rat epilepsy model to prove that the therapeutic effects of an adenosine-releasing implant were indeed mediated by the A1 receptor. frontiersin.org

Beyond its use as a biological probe, the 8-phenylxanthine framework is fundamental to the development of advanced research tools. Functionalized derivatives are synthesized to act as radioligands, which are used to map the distribution of adenosine receptors in tissues and to study their binding properties. nih.govnih.gov For example, specific iodinated 8-phenylxanthine derivatives have been successfully developed as radioligands for the A1 receptor. osti.gov

Furthermore, recent preclinical research has focused on understanding the relationship between a ligand's binding kinetics—specifically its residence time at the receptor—and its functional effect. nih.gov Studies involving series of 8-phenylxanthine derivatives are providing valuable insights into these structure-kinetic relationships, which are becoming increasingly important for predicting a drug's efficacy in early-stage discovery. nih.gov Therefore, this compound and its analogs are not only tools for basic research but also serve as reference compounds in the sophisticated process of modern drug design and development.

Q & A

Q. Table 1. Comparative Binding Affinities of Xanthine Derivatives

| Compound | A1 Ki (nM) | A2A Ki (nM) | Selectivity (A1/A2A) | Reference |

|---|---|---|---|---|

| This compound | 12.3 ± 1.5 | 450 ± 35 | 36.6 | |

| SLV 320 | 8.9 ± 0.7 | 320 ± 28 | 35.9 |

Q. Table 2. Synthetic Yields Under Varied Conditions

| Reaction Temp (°C) | Solvent System | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 80 | Dioxane/H₂O | AcOH | 68 | 95 |

| 100 | THF/H₂O | None | 42 | 88 |

Critical Considerations for Contradictory Findings

- Receptor Cross-Talk : A1 antagonism may indirectly modulate A2B receptors via heterodimerization. Use co-immunoprecipitation (Co-IP) and BRET assays to confirm dimer-specific signaling .

- Species Variability : Rat vs. human A1 receptors differ in transmembrane helix 6 conformation. Perform homology modeling and species-specific transient transfections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.